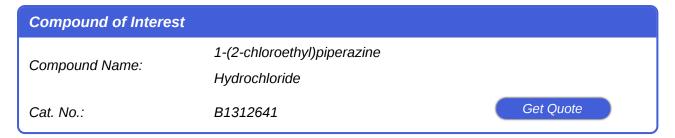


# 1-(2-chloroethyl)piperazine Hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride

## Introduction

**1-(2-chloroethyl)piperazine Hydrochloride** is a pivotal chemical intermediate, extensively utilized in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroethyl group appended to a piperazine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and its role as a synthetic precursor.

### **Molecular Structure and Identification**

1-(2-chloroethyl)piperazine is composed of a six-membered heterocyclic piperazine ring. A 2-chloroethyl group (-CH<sub>2</sub>CH<sub>2</sub>Cl) is attached to one of the nitrogen atoms of the piperazine core. The hydrochloride salt form results from the protonation of the second nitrogen atom by hydrochloric acid. This salt form often enhances the compound's stability and handling characteristics.

Key identifiers and properties are summarized below.



Property	Data	Reference
IUPAC Name	1-(2- chloroethyl)piperazine;hydroch loride	[1]
Synonyms	Chloroethylpiperazine HCl	[2]
CAS Number	53502-60-6	[3]
Molecular Formula	C6H14Cl2N2	[3]
Molecular Weight	185.09 g/mol	[3]
Canonical SMILES	C1CN(CCN1)CCCI.CI	[1]
InChI Key	XIBJAEUNYGEDAU- UHFFFAOYSA-N	[3]
Appearance	White to off-white crystalline solid	

Note: Data for the free base, 1-(2-chloroethyl)piperazine ( $C_6H_{13}CIN$ ), includes a molecular weight of 148.63 g/mol .[2]

**Physicochemical Properties** 

Property	Value	Reference
Purity	>95% for pharmacological studies	[3]
Solubility	Soluble in protonic solvents (e.g., water, ethanol)	[3]
Stability	Stable under normal conditions; hygroscopic	[4]

# Experimental Protocols Synthesis via N-Alkylation of Piperazine



A common method for synthesizing 1-(2-chloroethyl)piperazine involves the direct alkylation of piperazine. A significant challenge in this approach is controlling the degree of substitution to prevent the formation of the undesired 1,4-disubstituted by-product.[3]

#### Protocol:

- Protection: To favor monosubstitution, piperazine is reacted with piperazine dihydrochloride
  to form piperazine monohydrochloride in situ. This protonation of one nitrogen atom
  effectively protects it, directing the substitution to the free secondary amine.[3]
- Reaction: The protected piperazine is reacted with a suitable alkylating agent, such as 1bromo-2-chloroethane or 1,2-dichloroethane.
- Base: A base, such as potassium carbonate or sodium hydroxide, is added to neutralize the hydrogen halide formed during the reaction, which enhances the nucleophilicity of the piperazine.[3]
- Conditions: The reaction is typically performed at elevated temperatures (90°C to 220°C) in a protonic solvent or neat (without solvent).[3] Reaction times can range from a few hours to over 48 hours depending on the specific substrates and conditions.[3]
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is achieved through recrystallization using solvent pairs like ethanol/water to remove impurities.[3] Centrifugation separates the crystalline product from the mother liquor.[3] For high-purity requirements (>99.5%), chromatographic methods such as size-exclusion or ion-exchange chromatography can be employed.[3]

## Synthesis via Cyclization

An alternative route involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. This method is used for producing N-aryl piperazine analogs.

#### Protocol:

 Reactants: A substituted aniline (e.g., 2,3-dichloroaniline) is used as the starting material and is reacted with bis(2-chloroethyl)amine hydrochloride.[5]



- Conditions: The reaction is a cyclization carried out at high temperatures, typically between 120°C and 220°C.[5] The initial charging of reactants is done at a lower temperature (90-120°C).[5]
- Work-up: After the reaction, the mixture is treated with a suitable protic solvent, such as butanol, to yield the crude product.[5]
- Purification: The crude product is refined using a mixed solvent system, such as methanol and water, to achieve the desired purity.[5]

## **Spectroscopic Characterization**

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to validate the molecular weight of the compound. For the hydrochloride salt, a peak corresponding to the protonated molecule [M+H]<sup>+</sup> would be expected at m/z 149.08, corresponding to the free base.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the piperazine ring protons and the chloroethyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H, N-H (from the protonated amine), and C-N bonds.

## **Applications in Synthesis**

**1-(2-chloroethyl)piperazine Hydrochloride** is a valuable intermediate primarily because the chloroethyl group is a good leaving group, readily reacting with various nucleophiles like amines, thiols, or alkoxides.[3] This reactivity is the cornerstone of its utility in building more complex molecules.

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- To cite this document: BenchChem. [1-(2-chloroethyl)piperazine Hydrochloride molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312641#1-2-chloroethyl-piperazine-hydrochloride-molecular-structure]

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